2-(Methylsulfanyl)pyridin-4-OL
Description
Properties
IUPAC Name |
2-methylsulfanyl-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-9-6-4-5(8)2-3-7-6/h2-4H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOJBJDWMCKREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=O)C=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243388-92-2 | |
| Record name | 2-(methylsulfanyl)pyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Fundamental Chemical Research of 2 Methylsulfanyl Pyridin 4 Ol
Synthetic Methodologies and Strategies
The creation of 2-(Methylsulfanyl)pyridin-4-OL and related pyridyl sulfides involves a range of synthetic approaches, from established traditional methods to more modern, environmentally conscious techniques.
Traditional Synthetic Pathways for this compound
Historically, the synthesis of pyridyl sulfides has been achieved through various established methods. While specific traditional syntheses for this compound are not extensively detailed in the provided results, general principles for forming aryl sulfides can be applied. These often involve the reaction of a thiol with an aryl halide, which can be odorous and utilize toxic reagents. Another approach involves the condensation of a pyrimidine (B1678525) derivative with an appropriate starting material. For instance, a related pyrimidine compound, 2-((4,5-disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol, is synthesized by condensing 2-(Chloromethyl)-4,5-disubstituted pyridine (B92270) hydrochloride with 2-mercapto-6-methyl-pyrimidin-4-ol. asianpubs.org This reaction can be carried out in a conventional manner using a solvent like acetone (B3395972) with a base such as triethylamine. asianpubs.org
Contemporary and Green Synthesis Approaches for this compound and Related Pyridyl Sulfides
In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for chemical synthesis. These "green" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.
Visible-light photocatalysis has emerged as a powerful tool for synthesizing sulfides under mild conditions. rsc.orgrsc.org This method can utilize green solvents like ethanol (B145695) and water, with oxygen from the air serving as the oxidant. rsc.org Photocatalytic methods can be integrated into flow systems, which helps to overcome the scalability challenges often associated with these types of reactions. rsc.orgrsc.org Other green techniques for synthesizing related heterocyclic compounds include microwave irradiation, which can significantly reduce reaction times and increase yields, and solvent-free grinding methods. asianpubs.orgmdpi.com For example, the synthesis of 2-((4,5-disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol has been successfully achieved using both microwave irradiation and physical grinding, offering greener alternatives to traditional solvent-based methods. asianpubs.org
| Green Synthesis Technique | Advantages |
| Visible-Light Photocatalysis | Uses mild conditions, green solvents (e.g., ethanol, water), and air as an oxidant. rsc.orgrsc.org |
| Microwave Irradiation | Reduces reaction times and can increase product yields. asianpubs.org |
| Solvent-Free Grinding | Eliminates the need for potentially harmful solvents. asianpubs.org |
Precursor Molecules and Starting Materials in the Synthesis of this compound
The synthesis of this compound and its derivatives relies on the availability of specific precursor molecules. A common strategy involves the use of a pyridine derivative that can be functionalized. For instance, 3-methylpyridin-4-ol can be a starting point, which can then undergo reactions to introduce the methylsulfanyl group at the 2-position. evitachem.com
In the synthesis of related pyrimidine structures, such as 2-(methylsulfonyl)pyrimidine (B77071) derivatives, the process can begin with the cyclic condensation of a malonate derivative with S-methylisothiouronium sulfate (B86663). researchgate.net For the synthesis of 2-((4,5-disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol, the key starting materials are 2-(Chloromethyl)-4,5-disubstituted pyridine hydrochloride and 2-mercapto-6-methyl-pyrimidin-4-ol. asianpubs.org The synthesis of 2-methylsulfanyl-6-polyfluoro-alkylpyrimidin-4-ones is achieved through the methylation of 6-polyfluoroalkyl-2-thiouracils with methyl iodide. researchgate.net
| Target Compound | Precursor Molecules/Starting Materials |
| This compound derivative | 3-methylpyridin-4-ol evitachem.com |
| 2-(Methylsulfonyl)pyrimidine derivatives | Malonate derivative, S-methylisothiouronium sulfate researchgate.net |
| 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol | 2-(Chloromethyl)-4,5-disubstituted pyridine hydrochloride, 2-mercapto-6-methyl-pyrimidin-4-ol asianpubs.org |
| 2-Methylsulfanyl-6-polyfluoro-alkylpyrimidin-4-ones | 6-Polyfluoroalkyl-2-thiouracils, Methyl iodide researchgate.net |
Stereoselective and Regioselective Synthetic Investigations
Stereoselectivity and regioselectivity are crucial aspects of organic synthesis, ensuring that the desired isomer of a molecule is produced. In the context of pyridine derivatives, regioselective synthesis is important for controlling the position of substituents on the ring.
The functionalization of pyridines often shows regioselectivity. For example, nucleophilic substitution on the pyridine ring typically occurs at the 2- and 4-positions, which are electron-deficient. uoanbar.edu.iqwikipedia.org The synthesis of functionalized 2-aminopyridines and 2-pyridinones can be controlled to be regioselective through nucleophile-induced ring transformation reactions. researchgate.net For instance, the reaction of 6-aryl-3-cyano-4-methylsulfanyl-2H-pyran-2-ones with urea (B33335) in refluxing pyridine exclusively yields 2-aminopyridine (B139424) derivatives. researchgate.net
Stereoselective synthesis is critical when creating chiral molecules. While specific studies on the stereoselective synthesis of this compound were not found, research on related structures like substituted piperidin-4-ols has demonstrated highly modular and stereoselective synthetic routes. nih.govacs.org These methods can provide access to specific stereoisomers, which is often essential for biological applications.
Reaction Mechanisms and Reactivity Profiles of this compound
The reactivity of this compound is largely dictated by the electronic properties of the pyridine ring and the nature of its substituents.
Nucleophilic Substitution Reactions Involving the Methylsulfanyl Group
The methylsulfanyl group at the 2-position of a pyridine ring is a key site for nucleophilic substitution reactions. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the 2- and 4-positions susceptible to attack by nucleophiles. uoanbar.edu.iqwikipedia.org
In compounds like 2-methylsulfanyl-6-polyfluoroalkylpyrimidin-4-ones, the methylsulfanyl group can be displaced by nucleophiles such as morpholine (B109124) or hydrazine. researchgate.netosi.lv This reactivity allows for the synthesis of a variety of derivatives with different functional groups at the 2-position. The leaving group ability of the methylsulfanyl group is a critical factor in these reactions.
The oxidation of the sulfur atom to a methylsulfonyl group further enhances its leaving group ability, making the 2-position even more reactive towards nucleophiles. This is a common strategy to facilitate nucleophilic substitution on heterocyclic rings. researchgate.net The reaction of a 2-(methylsulfonyl)pyrimidine with a nucleophile can lead to the displacement of the sulfonyl group. researchgate.net
The choice of solvent and reaction conditions can also influence the outcome of these substitution reactions, sometimes affecting the regioselectivity between N-alkylation and O-alkylation in related pyrimidinone systems. researchgate.net
Electrophilic Aromatic Substitution Patterns on the Pyridine Ring
The pyridine ring, being electron-deficient, generally undergoes electrophilic aromatic substitution with reluctance. However, the substituents on the ring, in this case, a methylsulfanyl group at the 2-position and a hydroxyl group at the 4-position, significantly influence the reactivity and regioselectivity of such reactions. The electron-donating nature of these substituents can activate the ring towards electrophilic attack.
Reactions such as nitration and halogenation are typical examples of electrophilic aromatic substitution. For instance, the nitration of a substituted pyridine ring can be achieved using concentrated nitric acid in the presence of sulfuric acid. The position of substitution is directed by the existing functional groups. In the case of 2-chloro-5-(hydroxymethyl)pyridin-4-ol, nitration introduces a nitro group at position 3 or 6, influenced by the meta-directing nature of the chlorine and hydroxyl groups. Similarly, sulfonation can be carried out using fuming sulfuric acid.
It is important to note that the pyridine nitrogen can also be a site for electrophilic attack, leading to the formation of pyridinium (B92312) salts. This reactivity is influenced by the reaction conditions and the nature of the electrophile.
Rearrangement Reactions and Their Mechanistic Pathways
Substituted pyridines can undergo various rearrangement reactions, often facilitated by heat, light, or chemical reagents. These rearrangements can lead to the formation of isomeric structures with different substitution patterns.
One notable type of rearrangement is the Smiles rearrangement, which is an intramolecular nucleophilic aromatic substitution. researchgate.net In a typical S-N type Smiles rearrangement on a pyridine ring, a side chain containing a nucleophile attacks an activated position on the pyridine ring, leading to the formation of a new heterocyclic ring fused to the pyridine. researchgate.net Theoretical studies on such rearrangements have shown that they are often kinetically feasible and thermodynamically favorable, proceeding through a two-step mechanism involving intramolecular ipso-substitution followed by ring closure. researchgate.net
Photochemical rearrangements of substituted pyridines have also been documented. arkat-usa.org For example, the phototransposition of methylpyridines can lead to the interconversion of its three isomers. The proposed mechanism involves photo-ring closure to an azabenzvalene intermediate, followed by N-migration and rearomatization. arkat-usa.org Another photochemical pathway can involve the formation of an azaprismane intermediate from a Dewar-pyridine. arkat-usa.org
Energy-transfer catalysis under visible light has been shown to facilitate radical pyridine migrations, such as the di-π-methane rearrangement, leading to the formation of three-membered ring structures. chinesechemsoc.org
Functional Group Transformations and Interconversions at Pyridine and Substituent Positions
The functional groups on this compound, namely the methylsulfanyl group and the hydroxyl group, can undergo a variety of transformations.
At the Substituent Positions:
Oxidation of the Methylsulfanyl Group: The methylsulfanyl (-SCH₃) group is susceptible to oxidation. It can be oxidized to form the corresponding sulfoxide (B87167) (-SOCH₃) or sulfone (-SO₂CH₃) using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). smolecule.comabertay.ac.uk
Reactions of the Hydroxyl Group: The hydroxyl (-OH) group can be converted into other functional groups. For instance, it can be transformed into a good leaving group like a triflate or nonaflate, which can then be used in palladium-catalyzed cross-coupling reactions. beilstein-journals.org The hydroxyl group of pyridin-4-ols can also be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃). gcwgandhinagar.com
At the Pyridine Ring:
Nucleophilic Substitution: While the focus is on electrophilic substitution, it's worth noting that the pyridine ring is generally more susceptible to nucleophilic substitution, especially at the 2- and 4-positions. wikipedia.org The presence of the methylsulfanyl and hydroxyl groups can further influence this reactivity.
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using reagents like m-CPBA. abertay.ac.uk This transformation can alter the reactivity of the pyridine ring, making it more susceptible to certain substitution reactions.
Tautomeric Equilibria and Structural Isomerism of this compound
Tautomerism is a significant aspect of the chemistry of hydroxypyridines. This compound can exist in equilibrium with its tautomeric form, 2-(Methylsulfanyl)pyridin-4(1H)-one. nih.gov
Theoretical and Experimental Elucidation of Tautomeric Forms (e.g., Pyridin-4-ol vs. Pyridin-4-one)
The equilibrium between the pyridin-4-ol and pyridin-4(1H)-one tautomers has been studied using both experimental and theoretical methods. wikipedia.org
Experimental Evidence: Spectroscopic techniques are crucial for identifying the dominant tautomer.
NMR Spectroscopy: ¹H NMR spectroscopy can distinguish between the two forms by observing the chemical shifts of the hydroxyl proton in the pyridin-4-ol form versus the NH proton in the pyridin-4(1H)-one form.
IR Spectroscopy: Infrared spectroscopy can detect the characteristic O-H stretching frequency (around 3200–3600 cm⁻¹) of the hydroxyl form or the C=O stretching frequency of the keto form.
Theoretical Calculations: Computational studies, often using Density Functional Theory (DFT), have been employed to predict the relative stabilities of the tautomers. For the parent 4-hydroxypyridine (B47283), the pyridin-4(1H)-one tautomer is generally favored in solution, while the 4-hydroxypyridine form can be dominant in the gas phase. wikipedia.orgresearchgate.net Computational investigations have confirmed that for 4-pyridone, the lactam form is dominant, and tautomerization to the lactim (4-hydroxypyridine) results in a significant gain in aromaticity. researchgate.net
The table below summarizes the key spectroscopic features used to distinguish between the tautomeric forms.
| Spectroscopic Method | Pyridin-4-ol Form | Pyridin-4(1H)-one Form |
| ¹H NMR | Presence of an -OH proton signal. | Presence of an N-H proton signal. |
| ¹³C NMR | Signal for a carbon attached to a hydroxyl group. | Signal for a carbonyl carbon. |
| IR Spectroscopy | Broad O-H stretching band. | C=O stretching band. |
Influence of Solvent and Substituents on Tautomerism and Isomeric Preference
The position of the tautomeric equilibrium is highly sensitive to both the solvent and the nature of other substituents on the pyridine ring.
Solvent Effects: The polarity of the solvent plays a crucial role. Polar solvents tend to favor the more polar pyridin-4(1H)-one form due to better solvation of the carbonyl group and the N-H bond through hydrogen bonding. researchgate.netresearchgate.net In non-polar solvents, the less polar pyridin-4-ol form may become more significant. wikipedia.org The presence of solvent generally favors the formation of the 1-methylpyridone from 4-methoxypyridine. researchgate.net
Substituent Effects: The electronic nature of other substituents on the ring can influence the relative stability of the tautomers. Electron-withdrawing groups on the pyridine ring can favor the conversion to the pyridone form. researchgate.net For 2-pyridones, a substituent at the 6-position has been shown to have the greatest stabilizing effect, particularly on the 2-pyridinol form. oup.com Chlorine atoms alpha to the nitrogen, for instance, shift the equilibrium towards the hydroxypyridine form. rsc.org
Advanced Theoretical and Computational Chemistry Studies of this compound
Advanced theoretical and computational methods, particularly Density Functional Theory (DFT), provide deep insights into the molecular structure, reactivity, and properties of this compound.
DFT calculations can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule, including bond lengths and angles. mdpi.comresearchgate.net
Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts and vibrational frequencies (IR and Raman), which can be compared with experimental data to confirm the molecular structure. researchgate.net
Analyze Electronic Structure:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions provide information about the molecule's reactivity. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack. mdpi.com
Molecular Electrostatic Potential (MEP): The MEP surface visually represents the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. mdpi.com
Investigate Reaction Mechanisms: Model reaction pathways and calculate activation energies to understand the feasibility and kinetics of chemical reactions. researchgate.net
Study Tautomeric Equilibria: Calculate the relative energies of the tautomers to predict their equilibrium populations under different conditions. researchgate.net
For example, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to study related molecules, providing insights into their structural and electronic properties. mdpi.com Such studies can also be extended to investigate the interaction of the molecule with solvents and other chemical species. acs.orgacs.org
The table below outlines some key parameters that can be obtained from DFT calculations and their significance.
| Calculated Parameter | Significance |
| Optimized Geometry | Provides the most stable 3D structure, bond lengths, and angles. mdpi.com |
| HOMO/LUMO Energies | Indicates chemical reactivity and the sites for electrophilic/nucleophilic attack. mdpi.com |
| MEP Surface | Visualizes charge distribution and predicts reactive sites. mdpi.com |
| Calculated NMR/IR Spectra | Aids in the interpretation of experimental spectroscopic data. researchgate.net |
| Relative Tautomer Energies | Predicts the dominant tautomeric form. researchgate.net |
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Stability, and Bonding Characteristics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, stability, and bonding characteristics of this compound and its derivatives. These computational methods provide insights that are complementary to experimental data.
Studies have utilized DFT calculations, often with the B3LYP functional and various basis sets like 6-311++G(d,p), to optimize the molecular geometry of related compounds. These calculations are crucial for understanding the foundational electronic properties and stability. For instance, the optimized geometric parameters, including bond lengths and angles, determined through these calculations, often show excellent agreement with experimental data obtained from X-ray diffraction.
The electronic properties, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. These maps are valuable for predicting sites of electrophilic and nucleophilic attack. In the case of similar pyridin-4-ol structures, these calculations help in understanding the reactive behavior of the molecule.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While specific molecular dynamics (MD) simulations for this compound are not extensively detailed in the provided search results, the principles of MD are widely applied to similar heterocyclic compounds to understand their dynamic behavior. MD simulations allow for the exploration of conformational landscapes and the nature of intermolecular interactions in condensed phases.
For molecules like this compound, MD simulations could reveal the flexibility of the methylsulfanyl group and the potential for different rotational conformers. These simulations would also be critical in understanding how the molecule interacts with solvent molecules and other solutes, providing a dynamic picture of the solvation shell and potential for hydrogen bonding or other non-covalent interactions.
Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors
Frontier Molecular Orbital (FMO) analysis is a key component of computational studies on molecules like this compound, providing significant insights into their reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability.
The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. For related pyridone derivatives, DFT calculations have been used to determine these energies. These studies help in quantifying the chemical reactivity and kinetic stability of the molecule.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further quantitative measures of reactivity. These include:
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): Resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.
These descriptors are calculated using the energies of the frontier orbitals and are crucial for predicting how the molecule will behave in chemical reactions.
Computational Spectroscopy for Vibrational and Electronic Transitions (e.g., UV-Vis, IR, NMR)
Computational methods are widely used to predict and interpret the spectroscopic properties of molecules, including this compound and its analogs.
Vibrational Spectroscopy (IR): DFT calculations are employed to compute the vibrational frequencies of the molecule in its ground state. The calculated harmonic vibrational frequencies are often scaled by an appropriate factor to account for anharmonicity and improve agreement with experimental infrared (IR) spectra. This allows for the assignment of specific vibrational modes to the observed absorption bands.
Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic absorption spectra (UV-Vis). By calculating the energies of vertical electronic transitions from the ground state to various excited states, researchers can predict the absorption maxima (λmax). These calculations also provide information about the nature of the electronic transitions, such as n → π* or π → π*.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is used to predict the ¹H and ¹³C NMR chemical shifts. The calculated shifts are usually referenced against a standard, such as tetramethylsilane (B1202638) (TMS), and can be compared with experimental data to aid in the structural elucidation of the molecule.
Non-Covalent Interactions and Supramolecular Assembly in Crystalline and Solution Phases
Non-covalent interactions (NCIs) play a crucial role in the supramolecular assembly of molecules like this compound in both crystalline and solution phases. These interactions, though weaker than covalent bonds, govern the packing of molecules in crystals and their aggregation behavior in solution.
Computational tools such as Hirshfeld surface analysis are used to visualize and quantify intermolecular contacts in the crystalline state. This analysis generates a 3D surface around the molecule, colored according to the type and proximity of neighboring atoms, highlighting key interactions like hydrogen bonds and π-π stacking. The associated 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. For related pyridone structures, hydrogen bonding involving the hydroxyl or carbonyl groups and the nitrogen atom of the pyridine ring is a dominant feature, leading to the formation of chains, dimers, or more complex networks.
Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments and Dynamic Processes.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of complex organic molecules like this compound and for studying dynamic chemical processes. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides detailed information about the connectivity and spatial relationships of atoms within the molecule.
For instance, in the structural elucidation of related compounds, ¹H NMR spectra reveal the chemical environment of protons, their multiplicities (splitting patterns), and coupling constants, which helps in determining the substitution pattern on the pyridine ring. The ¹³C NMR spectrum provides information on the number and type of carbon atoms.
Two-dimensional NMR techniques are particularly powerful:
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, establishing which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.
These advanced NMR methods are essential for confirming the structure of newly synthesized compounds and for distinguishing between isomers. Furthermore, variable-temperature NMR studies can be used to investigate dynamic processes such as tautomerism or conformational changes by observing changes in the NMR spectra as a function of temperature.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
To date, a dedicated single-crystal X-ray diffraction study for this compound has not been reported in the surveyed literature. However, analysis of closely related structures provides valuable insights into the probable solid-state conformation and intermolecular interactions of the target molecule.
One such informative analogue is 4,6-Diamino-2-(methylsulfanyl)pyridine-3-carbonitrile . researchgate.net A study of this compound reveals a planar pyridine ring, a characteristic that is likely shared with this compound. researchgate.net In the crystal lattice of the diamino analogue, molecules are interconnected through a network of intermolecular N—H···N hydrogen bonds and weak C—H···π interactions, forming a three-dimensional supramolecular assembly. researchgate.net It is highly probable that this compound, with its hydroxyl group, would also exhibit strong hydrogen bonding, likely an O—H···N interaction between the hydroxyl group of one molecule and the pyridine nitrogen of another. The presence of the methylsulfanyl group can also influence crystal packing.
The crystallographic data for 4,6-Diamino-2-(methylsulfanyl)pyridine-3-carbonitrile is presented below, offering a reference for the expected bond lengths and angles in the 2-(methylsulfanyl)pyridine core.
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₈N₄S |
| Molecular Weight (g/mol) | 180.23 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.0863 (7) |
| b (Å) | 12.698 (2) |
| c (Å) | 13.069 (2) |
| Volume (ų) | 844.1 (2) |
| Z | 4 |
| Temperature (K) | 200 |
The planarity and hydrogen bonding capabilities suggested by this related structure are critical for understanding the potential polymorphism of this compound, which in turn affects its solubility and other physical properties.
Advanced Mass Spectrometry Techniques for Mechanistic Pathway Analysis and Isomer Differentiation
Mass spectrometry is a powerful tool for the structural elucidation of novel compounds and for probing reaction mechanisms. While a detailed fragmentation study specifically for this compound is not available, the analysis of related methylsulfanyl- and pyridinol-containing compounds allows for the prediction of its likely mass spectrometric behavior.
The electron ionization (EI) mass spectrum of a related compound, tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate , shows characteristic fragmentation patterns. These include the loss of the tert-butyl group ([M – C₄H₉]⁺) and the subsequent loss of carbon dioxide ([M – C₄H₉ – CO₂]⁺), leading to a pyridinyl-methylthio fragment. This suggests that for this compound, initial fragmentation might involve the loss of small, stable molecules.
General fragmentation patterns for pyridines often involve the cleavage of the ring, typically with the loss of HCN. researchgate.net For alcohols, the molecular ion peak can be weak, with fragmentation often proceeding via the loss of a water molecule (H₂O). libretexts.org Therefore, the mass spectrum of this compound is expected to show a molecular ion peak, followed by fragments corresponding to the loss of ·CH₃ from the methylsulfanyl group, H₂O from the hydroxyl group, and potentially HCN from the pyridine ring.
The table below outlines the expected fragmentation patterns for this compound based on the fragmentation of analogous compounds.
| m/z | Proposed Fragment | Origin |
|---|---|---|
| 141 | [M]⁺ | Molecular ion |
| 126 | [M - CH₃]⁺ | Loss of methyl radical from the methylsulfanyl group |
| 123 | [M - H₂O]⁺ | Loss of water from the hydroxyl group |
| 114 | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyridine ring |
Mass spectrometry is also instrumental in differentiating isomers, a common challenge in the synthesis of substituted heterocycles. biosynth.com Techniques like ion-molecule reactions and the analysis of metal-ion adducts can provide distinct mass spectra for positional isomers. ontosight.aibldpharm.com For instance, the separation of ortho, meta, and para isomers of substituted aromatic rings is a common application of advanced mass spectrometry techniques. mtc-usa.com
Chromatographic and Separation Techniques for Purity Assessment and Isolation of Analogues
Chromatographic methods are indispensable for the purification of synthesized compounds and the assessment of their purity. For a polar compound like this compound, High-Performance Liquid Chromatography (HPLC) is a particularly suitable technique.
The choice of stationary phase is critical for achieving good separation. For related compounds such as 2-methylsulfonylpyridine , a C8 reversed-phase column has been successfully employed. nih.gov For other chlorinated methylsulfonyl pyridine derivatives, a C18 column is recommended. Given the polar nature of the hydroxyl group in this compound, a reversed-phase column with a polar mobile phase, such as an acetonitrile/water gradient, would likely provide effective separation and purity analysis. For highly hydrophilic pyridine derivatives, hydrophilic interaction liquid chromatography (HILIC) or the use of mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can offer superior retention and resolution. helixchrom.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for purity assessment, although it may require derivatization for polar, non-volatile compounds. jfda-online.com For compounds containing hydroxyl groups, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can increase volatility and improve chromatographic peak shape.
The following table summarizes potential chromatographic conditions for the analysis of this compound, extrapolated from methods used for similar compounds.
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Notes |
|---|---|---|---|---|
| HPLC | C8 or C18 Reversed-Phase | Acetonitrile/Water gradient | UV (e.g., 260 nm) | Suitable for purity assessment of the final product. nih.gov |
| HILIC/Mixed-Mode HPLC | Diol or other polar stationary phase | Acetonitrile/Aqueous buffer | UV/MS | Effective for highly polar and hydrophilic analogues. helixchrom.com |
| GC-MS | Standard non-polar (e.g., DB-5) or polar (e.g., DB-WAX) capillary column | Helium | Mass Spectrometry (EI) | Derivatization (e.g., silylation) may be required to improve volatility. nih.gov |
These chromatographic techniques are also crucial for the isolation and purification of synthetic analogues of this compound. The development of robust separation methods is a key step in building libraries of related compounds for further research and application. rotachrom.comminia.edu.eg
Advanced Applications and Derivatization in Chemical Sciences
Role as a Chemical Intermediate in Complex Organic Synthesis
The structural framework of 2-(Methylsulfanyl)pyridin-4-ol makes it a valuable precursor for constructing more elaborate molecular architectures, particularly those involving polysubstituted pyridine (B92270) rings and other heterocyclic systems containing nitrogen and sulfur.
The synthesis of complex molecules containing both nitrogen and sulfur is a significant area of research due to their prevalence in biologically active compounds and materials science. openmedicinalchemistryjournal.comarkat-usa.org The 2-(methylsulfanyl)pyridine core is a stable and functionalizable unit that can be carried through multi-step synthetic sequences. Research has demonstrated that the methylsulfanyl group can remain intact during the transformation of one heterocyclic system into another, such as the conversion of a 1,2,4-triazine (B1199460) scaffold into a pyridine ring. researchgate.net This stability is crucial, allowing the -SMe group to be retained as a key functional handle for subsequent modifications after the primary heterocyclic core has been assembled.
The pyridin-4-ol (or pyridin-4-one) moiety offers additional reaction sites. The oxygen can be alkylated or converted into a leaving group (e.g., a triflate), while the ring itself can undergo various substitutions, making the compound a strategic starting point for building polysubstituted pyridines. nih.gov The synthesis of complex nitrogen/sulfur heterocyclic systems often involves the strategic linking of multiple ring structures, and intermediates like this compound can serve as foundational building blocks in these convergent synthetic strategies. mdpi.comnih.gov
Table 1: Potential Synthetic Transformations
| Starting Moiety | Reaction Type | Potential Product Class |
|---|---|---|
| Pyridine Ring | Electrophilic/Nucleophilic Substitution | Polysubstituted Pyridines |
| Pyridin-4-ol | O-Alkylation / Functionalization | Pyridyl ethers |
| Methylsulfanyl Group | Oxidation / C-S Activation | Pyridine sulfoxides/sulfones/sulfinates |
Modern organic synthesis heavily relies on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While the direct use of the C-S bond in a methylsulfanyl group for cross-coupling is an area of ongoing research, this functional group is an excellent precursor to other sulfur-based moieties that are highly active in such reactions. rsc.orgrsc.org
A prominent strategy involves the oxidation of the methylsulfanyl group to a pyridine sulfinate. Pyridine sulfinates have emerged as superior nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govsemanticscholar.org They offer significant advantages over the more traditional pyridine boronic acids, which often suffer from poor stability and low reaction efficiency, particularly for 2-substituted pyridines. nih.govsemanticscholar.org The conversion of the stable, easily handled 2-(methylsulfanyl) precursor to a highly reactive sulfinate in a later synthetic stage represents a powerful strategy for constructing complex bi-aryl and heteroaryl-aryl structures. rsc.org
This desulfinative cross-coupling methodology is valued for its broad scope, functional group tolerance, and applicability to late-stage modification in drug discovery.
Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. wikipedia.orgresearchgate.net The compound this compound possesses multiple potential donor atoms—the pyridine nitrogen, the hydroxyl oxygen (in the enol form) or carbonyl oxygen (in the keto form), and the thioether sulfur—making it a versatile candidate for forming coordination complexes.
Depending on the metal center and reaction conditions, it can act as a bidentate ligand, coordinating through the nitrogen and sulfur atoms (N,S-chelation) in a manner similar to pyridine-2-thiol, or through the nitrogen and oxygen atoms (N,O-chelation). scilit.com This chelating ability can lead to the formation of stable, five- or six-membered rings with the metal ion, enhancing complex stability. The presence of multiple coordination sites allows for the design of complexes with specific geometries and electronic properties. nih.govmdpi.com These transition metal complexes can be of interest for their magnetic, electronic, or catalytic properties. wikipedia.org
Catalytic Applications and Mechanistic Insights
The ability of this compound and its derivatives to act as ligands for transition metals directly links to their potential in catalysis. Many homogeneous catalysts consist of a metal center coordinated by organic ligands that modulate its reactivity and selectivity.
While specific catalytic systems based directly on this compound are not extensively documented, its potential is inferred from the wide use of related pyridine-based ligands. Transition metal complexes bearing pyridine ligands are known to catalyze a vast array of chemical transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. wikipedia.org For example, complexes formed between pyrazole-based ligands and copper(II) salts have been shown to effectively catalyze the oxidation of catechol. mdpi.com
Derivatives of this compound could be synthesized to create ligands with tailored steric and electronic properties. By modifying the substituents on the pyridine ring or altering the sulfur-containing group, the ligand's coordination properties can be fine-tuned to optimize the performance of a metal catalyst for a specific reaction. The development of such catalytic systems is a promising avenue for future research.
Understanding the mechanism by which a catalyst operates is fundamental to improving its efficiency and designing new systems. chemrxiv.orgnih.gov Mechanistic studies for reactions involving pyridine-ligated metal catalysts often involve a combination of experimental techniques (like kinetics and spectroscopy) and computational modeling.
For instance, detailed mechanistic studies on the ruthenium-catalyzed meta-sulfonation of 2-phenylpyridine (B120327) have provided deep insights into the reaction pathway, highlighting the role of the metal in C-H activation and uncovering key reaction intermediates. researchgate.netrsc.org Such studies are crucial for understanding how the ligand influences the catalyst's behavior. Should catalysts based on this compound be developed, similar mechanistic investigations would be essential to elucidate the role of the N, S, and O donor atoms in the catalytic cycle, the nature of the active catalytic species, and the factors controlling reaction selectivity and turnover.
Table 2: Investigated Compounds
| Compound Name |
|---|
| This compound |
| 2-methylsulfanyl-1H-pyridin-4-one |
| N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amine |
| Pyridine sulfinates |
| Pyridine boronic acids |
| Pyridine-2-thiol |
| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol |
Strategies for Molecular Design and Structural Modification
The molecular framework of this compound offers a versatile scaffold for the design and synthesis of novel derivatives with tailored properties. Strategic modifications to this core structure can significantly influence its chemical reactivity, selectivity, and potential applications in various scientific domains. The following sections delve into the rational design of analogues and the exploration of synthetic methodologies for generating diverse chemical libraries based on this parent compound.
The rational design of analogues of this compound is a key strategy for fine-tuning its electronic and steric properties, thereby modulating its reactivity and selectivity. This approach is instrumental in developing compounds for specific applications, such as catalysis, materials science, and medicinal chemistry. By making targeted modifications to the pyridine ring, the methylsulfanyl group, or the hydroxyl group, researchers can systematically alter the molecule's characteristics.
One of the primary strategies involves the introduction of various substituents onto the pyridine ring. The electronic nature of these substituents can have a profound impact on the electron density of the entire molecule. For instance, the incorporation of electron-withdrawing groups (EWGs) at positions 3, 5, or 6 of the pyridine ring can decrease the electron density on the ring and at the sulfur atom of the methylsulfanyl group. This can, in turn, influence the compound's ability to act as a ligand in coordination chemistry or its susceptibility to nucleophilic attack. Conversely, the introduction of electron-donating groups (EDGs) would increase the electron density, potentially enhancing the nucleophilicity of the pyridine nitrogen or the sulfur atom. The strategic placement of substituents can also introduce steric hindrance, which can be exploited to control the selectivity of reactions involving the molecule.
Modifications to the methylsulfanyl group provide another avenue for tuning the compound's properties. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone, for example, would significantly alter the electronic properties and the steric profile of the side chain. These oxidized derivatives could exhibit different coordination properties and reactivity patterns. Furthermore, the methyl group can be replaced with other alkyl or aryl moieties to modulate lipophilicity and introduce additional functional groups.
The hydroxyl group at the 4-position is also a critical site for modification. Its acidity can be tuned by the introduction of substituents on the pyridine ring. Moreover, the hydroxyl group can be derivatized to ethers or esters, which can alter the compound's solubility and its ability to participate in hydrogen bonding. Such modifications are crucial when designing molecules for biological applications, as they can influence interactions with biological targets.
The following table illustrates a hypothetical rational design strategy for tuning the properties of this compound analogues.
| Analogue | Modification | Predicted Effect on Reactivity/Selectivity |
| 3-Nitro-2-(methylsulfanyl)pyridin-4-ol | Introduction of an electron-withdrawing nitro group at the 3-position. | Increased acidity of the 4-hydroxyl group; decreased nucleophilicity of the pyridine nitrogen and sulfur atom. |
| 5-Amino-2-(methylsulfanyl)pyridin-4-ol | Introduction of an electron-donating amino group at the 5-position. | Decreased acidity of the 4-hydroxyl group; increased nucleophilicity of the pyridine nitrogen and sulfur atom. |
| 2-(Methylsulfinyl)pyridin-4-ol | Oxidation of the methylsulfanyl group to a methylsulfinyl group. | Increased polarity; potential for stereoisomerism at the sulfur atom, which could influence chiral recognition. |
| 2-(Phenylsulfanyl)pyridin-4-ol | Replacement of the methyl group with a phenyl group. | Increased steric hindrance around the sulfur atom; potential for π-π stacking interactions. |
| 4-Methoxy-2-(methylsulfanyl)pyridine | Etherification of the 4-hydroxyl group. | Masking of the acidic proton; increased lipophilicity. |
The generation of chemical libraries based on the this compound scaffold is a powerful approach for discovering new compounds with novel properties. Diversity-oriented synthesis (DOS) is a particularly effective strategy for creating structurally diverse collections of small molecules from a common starting material. nih.gov This approach aims to explore a wide range of chemical space by systematically varying substituents, functional groups, and the core scaffold itself. cam.ac.ukcam.ac.uk
A key aspect of DOS is the use of branching reaction pathways, where a common intermediate can be transformed into a variety of different products through the application of different reagents and reaction conditions. For the this compound scaffold, several synthetic handles can be exploited for diversification. The pyridine ring can undergo a variety of transformations, including electrophilic aromatic substitution, nucleophilic aromatic substitution (if appropriately activated), and metal-catalyzed cross-coupling reactions.
For instance, the synthesis of a library of derivatives could begin with the halogenation of the pyridine ring at one or more positions. These halogenated intermediates can then serve as versatile building blocks for introducing a wide range of substituents via cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This would allow for the introduction of various aryl, heteroaryl, and alkyl groups, leading to a significant increase in molecular diversity.
The methylsulfanyl group can also be a point of diversification. As mentioned earlier, it can be oxidized to the corresponding sulfoxide or sulfone. The sulfone, in particular, can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a variety of nucleophiles at the 2-position of the pyridine ring.
The hydroxyl group at the 4-position can be readily derivatized to generate a library of ethers and esters. By reacting the parent compound with a diverse set of alkyl halides or acyl chlorides, a wide range of functional groups can be introduced at this position.
The following table outlines a hypothetical synthetic approach for generating a library of derivatives from this compound.
| Starting Material | Reaction | Reagents | Product Class |
| This compound | Bromination | N-Bromosuccinimide | 3-Bromo-2-(methylsulfanyl)pyridin-4-ol |
| 3-Bromo-2-(methylsulfanyl)pyridin-4-ol | Suzuki Coupling | Arylboronic acids, Pd catalyst | 3-Aryl-2-(methylsulfanyl)pyridin-4-ol derivatives |
| This compound | Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 2-(Methylsulfinyl)pyridin-4-ol or 2-(Methylsulfonyl)pyridin-4-ol |
| 2-(Methylsulfonyl)pyridin-4-ol | Nucleophilic Substitution | Various amines | 2-Amino-substituted pyridin-4-ol derivatives |
| This compound | O-Alkylation | Alkyl halides, base | 4-Alkoxy-2-(methylsulfanyl)pyridine derivatives |
| This compound | O-Acylation | Acyl chlorides, base | 4-Acyloxy-2-(methylsulfanyl)pyridine derivatives |
By combining these and other synthetic transformations, it is possible to generate large and diverse libraries of compounds based on the this compound scaffold. The screening of these libraries can then lead to the identification of new molecules with interesting and potentially useful properties for a wide range of applications in the chemical sciences.
Future Research Directions and Methodological Innovations
Exploration of Novel Synthetic Pathways and Methodologies for 2-(Methylsulfanyl)pyridin-4-OL
Traditional synthetic routes to pyridine (B92270) derivatives, such as the Hantzsch or Bohlmann-Rahtz syntheses, often face limitations in scope and can require harsh conditions. nih.govwikipedia.org Modern organic synthesis is moving towards more efficient, atom-economical, and regioselective methods. For a molecule like this compound, future research will likely focus on several innovative approaches.
C-H Functionalization: Direct carbon-hydrogen (C-H) functionalization has emerged as a powerful tool, streamlining synthetic pathways by avoiding the need for pre-functionalized substrates. acs.orgresearchgate.net Research into transition-metal catalyzed C-H activation could provide a novel route to introduce the methylsulfanyl group directly onto a pyridin-4-ol precursor, or to build the substituted pyridine core with high precision. beilstein-journals.orgthieme-connect.com This approach significantly improves atom and step economy. acs.org
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, offer a highly efficient method for constructing complex molecules like substituted pyridines. nih.govchim.it A potential future synthesis for this compound could involve a novel three or four-component reaction that assembles the substituted ring system in one pot, drastically reducing waste and purification steps. chim.itnih.gov
Flow Chemistry: The use of continuous flow reactors is another significant methodological innovation. vcu.edu This technology allows for safer handling of reactive intermediates, precise control over reaction parameters (temperature, pressure, and time), and easier scalability. mdpi.com Developing a flow synthesis for this compound could lead to higher yields and purity compared to traditional batch processes. vcu.edu
| Methodology | Description | Potential Advantages for this compound Synthesis | References |
|---|---|---|---|
| Traditional (e.g., Hantzsch) | Condensation reactions to build the pyridine ring from acyclic precursors. | Well-established and understood. | wikipedia.org |
| C-H Functionalization | Directly converts C-H bonds into C-C or C-heteroatom bonds. | Increases step- and atom-economy; allows for late-stage modification. | acs.orgresearchgate.netbeilstein-journals.org |
| Multicomponent Reactions | Three or more reactants combine in a single synthetic operation. | High efficiency; reduces waste and purification steps; rapid library generation. | nih.govchim.itnih.gov |
| Flow Chemistry | Reactions are performed in a continuously flowing stream. | Improved safety, scalability, yield, and purity; precise reaction control. | vcu.edumdpi.com |
Development of Advanced Computational Models for Predicting Reactivity and Properties of Sulfur-Containing Pyridines
Computational chemistry provides invaluable insights into molecular structure, stability, and reactivity, guiding experimental work. For this compound, which can exist in tautomeric equilibrium with its corresponding thione form (2-(methylsulfanyl)pyridine-4(1H)-thione), computational models are particularly crucial.
Density Functional Theory (DFT): DFT calculations are instrumental in studying sulfur-containing heterocyclic compounds. mdpi.com Future research will employ advanced DFT methods to accurately predict the tautomeric equilibrium of this compound in both the gas phase and in various solvents. acs.orgresearchgate.net Such studies can elucidate whether the -ol or the thione form is more stable under specific conditions, which is critical for understanding its reactivity and biological interactions. acs.orgcdnsciencepub.com Computational studies have shown that while a thiol form may be more stable in the gas phase, the thione tautomer is often favored in solution due to its larger dipole moment. acs.orgscispace.com
Predicting Reaction Mechanisms: Computational models can map out entire reaction pathways, identifying transition states and intermediates. This can be used to optimize the novel synthetic routes discussed previously, predicting which regiochemical outcomes are most likely and suggesting catalysts that could lower activation barriers. mdpi.com
Property Prediction: Advanced models can predict a range of physicochemical properties, including electronic structure, aromaticity (via methods like Nucleus-Independent Chemical Shift or NICS), and spectroscopic characteristics (IR, NMR). acs.org For sulfur-containing heterocycles, these predictions help in interpreting experimental data and understanding the molecule's fundamental nature. researchgate.netnih.gov
| Computational Method | Specific Application | Predicted Property/Insight | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Tautomeric Equilibrium Analysis | Relative stability of thiol vs. thione forms in different media. | acs.orgresearchgate.netcdnsciencepub.com |
| Ab Initio Methods (e.g., CCSD(T)) | High-Accuracy Energy Calculation | Precise gas-phase stability and reaction energetics. | acs.org |
| NICS (Nucleus-Independent Chemical Shift) | Aromaticity Assessment | Quantifies the aromatic character of the pyridine ring in different tautomeric forms. | acs.org |
| Transition State Theory | Reaction Mechanism Studies | Activation energies and structures of transition states for synthetic reactions. | mdpi.com |
Integration of Machine Learning and Artificial Intelligence in Compound Discovery and Synthesis Planning
Artificial intelligence (AI) is revolutionizing chemical research by accelerating the discovery and synthesis of new molecules. mdpi.com
Reaction Outcome Prediction: AI models can also predict the likely outcome of a chemical reaction, including yield and potential byproducts, before it is run in the lab. This capability helps in optimizing reaction conditions and selecting the most promising synthetic strategies, saving time and resources. arxiv.org
| AI Application | Description | Potential Impact on this compound Research | References |
|---|---|---|---|
| Retrosynthesis Planning | AI algorithms propose synthetic pathways by working backward from the target molecule. | Discovery of novel, more efficient, or sustainable synthetic routes. | arxiv.orgresearchgate.netacs.org |
| Property Prediction | Machine learning models predict molecular properties based on structure. | Rapid identification of derivatives with desired characteristics for targeted applications. | mdpi.comspecialchem.comresearchgate.net |
| Reaction Optimization | AI predicts the success and yield of unknown reactions to guide experimental design. | Faster optimization of synthesis conditions, leading to higher yields and purity. | arxiv.org |
Sustainable Chemistry Approaches in the Synthesis and Application of this compound
The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact. nih.gov
Green Solvents and Catalysts: Future syntheses of this compound will likely focus on replacing hazardous solvents with greener alternatives like water, ethanol (B145695), or ionic liquids. ijarsct.co.inrasayanjournal.co.in The development of reusable, non-toxic catalysts, including biocatalysts such as enzymes or whole microbial cells, represents a major area of innovation. ijarsct.co.inrsc.org Biocatalysis can offer unparalleled selectivity under mild conditions, reducing energy consumption and waste. rsc.orgnih.gov
Energy-Efficient Methodologies: Techniques such as microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, thereby reducing energy use. nih.govijarsct.co.in Another emerging area is mechanochemistry, where mechanical force (e.g., ball-milling) is used to drive reactions, often in the absence of any solvent, presenting a highly sustainable synthetic option. rsc.org
Renewable Feedstocks: A long-term goal in sustainable chemistry is the use of renewable starting materials derived from biomass rather than petrochemicals. Research could explore pathways to synthesize the pyridine core from bio-based precursors, aligning the production of this compound with a circular economy model. nih.gov
| Sustainable Approach | Description | Environmental Benefit | References |
|---|---|---|---|
| Biocatalysis | Use of enzymes or whole cells to catalyze reactions. | Mild conditions, high selectivity, biodegradable catalysts, reduced waste. | rsc.orgnih.gov |
| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. | Drastically reduced reaction times and energy consumption. | nih.govnih.govijarsct.co.in |
| Mechanochemistry | Using mechanical force to induce chemical reactions. | Reduces or eliminates the need for solvents. | rsc.org |
| Green Solvents | Replacing hazardous organic solvents with benign alternatives (e.g., water, ionic liquids). | Reduces pollution and health hazards. | ijarsct.co.inrasayanjournal.co.in |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
